

# X-ray crystallographic analysis of 4-(4-Bromophenyl)-2-methyl-1-butene derivatives

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-(4-Bromophenyl)-2-methyl-1-butene

Cat. No.: B144967

[Get Quote](#)

An objective comparison of the X-ray crystallographic analysis of **4-(4-Bromophenyl)-2-methyl-1-butene** derivatives is currently challenging due to the limited availability of public crystallographic data for the specific parent compound. However, a comparative guide can be constructed by examining the crystallographic data of several related derivatives containing the 4-bromophenyl moiety. This guide will provide researchers, scientists, and drug development professionals with a valuable comparison of how different molecular frameworks influence crystal packing and molecular geometry.

This guide will focus on the crystallographic data of the following 4-(4-bromophenyl) derivatives:

- 1-(4-bromophenyl)but-3-yn-1-one
- 4-(4-Bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione
- ((4-(4-bromophenyl)-1H-pyrrol-3-yl)methyl)ferrocene
- 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihdropyridine-3-carbonitrile
- 1-(4-bromophenyl)-3-(4-chlorophenyl)-prop-2-en-1-one

## Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the selected 4-(4-bromophenyl) derivatives, allowing for a clear comparison of their solid-state structures.

| Compound Name                                                 | Molecular Form                                                  | Crystal System | Space Group        | a (Å)     | b (Å)     | c (Å)     | β (°)     | V (Å³)    | Z |
|---------------------------------------------------------------|-----------------------------------------------------------------|----------------|--------------------|-----------|-----------|-----------|-----------|-----------|---|
| 1-(4-bromo phenyl)but-3-yn-1-one[1]                           | C <sub>10</sub> H <sub>7</sub> BrO                              | Monoclinic     | P2 <sub>1</sub> /n | 4.471(2)  | 9.032(4)  | 10.550(5) | 96.81(2)  | 422.9(3)  | 2 |
| 4-(4-Bromo phenyl)-1,7,7-trimethyl-octahydro-1,3-diazepine[2] | C <sub>17</sub> H <sub>19</sub> BrN <sub>2</sub> O <sub>2</sub> | Monoclinic     | P2 <sub>1</sub> /c | 11.233(1) | 8.043(1)  | 18.730(2) | 95.62(1)  | 1683.2(3) | 4 |
| ((4-(4-bromo phenyl)-1H-pyrrol-3-yl)met hyl)ferrocene[3]      | C <sub>21</sub> H <sub>16</sub> BrFeNO                          | Monoclinic     | P2 <sub>1</sub> /c | 14.673(6) | 9.5595(6) | 12.786(7) | 105.57(2) | 1727.6(3) | 4 |

---

|           |                                 |       |                    |        |        |        |        |        |   |
|-----------|---------------------------------|-------|--------------------|--------|--------|--------|--------|--------|---|
| 2-(4-     |                                 |       |                    |        |        |        |        |        |   |
| bromo     |                                 |       |                    |        |        |        |        |        |   |
| phenyl    |                                 |       |                    |        |        |        |        |        |   |
| )-4-      |                                 |       |                    |        |        |        |        |        |   |
| methyl    |                                 |       |                    |        |        |        |        |        |   |
| -6-       |                                 |       |                    |        |        |        |        |        |   |
| oxo-1-    | C <sub>19</sub> H <sub>13</sub> | Monoc | P2 <sub>1</sub> /C | 11.127 | 12.115 | 12.203 | 108.30 | 1558.7 | 4 |
| phenyl    | BrN <sub>2</sub> O              | linic |                    | 4(7)   | 0(7)   | 1(7)   | 9(3)   | (2)    |   |
| -1,6-     |                                 |       |                    |        |        |        |        |        |   |
| dihydr    |                                 |       |                    |        |        |        |        |        |   |
| opyridi   |                                 |       |                    |        |        |        |        |        |   |
| ne-3-     |                                 |       |                    |        |        |        |        |        |   |
| carbon    |                                 |       |                    |        |        |        |        |        |   |
| itrile[4] |                                 |       |                    |        |        |        |        |        |   |

---

|         |                                 |       |                    |        |        |        |        |        |   |
|---------|---------------------------------|-------|--------------------|--------|--------|--------|--------|--------|---|
| 1-(4-   |                                 |       |                    |        |        |        |        |        |   |
| bromo   |                                 |       |                    |        |        |        |        |        |   |
| phenyl  |                                 |       |                    |        |        |        |        |        |   |
| )-3-(4- |                                 |       |                    |        |        |        |        |        |   |
| chloro  | C <sub>15</sub> H <sub>10</sub> | Monoc | P2 <sub>1</sub> /C | 15.623 | 14.053 | 5.8396 | 92.666 | 1280.8 | 4 |
| phenyl  | BrClO                           | linic |                    | 9(15)  | 7(14)  | (5)    | (3)    | (2)    |   |
| )-prop- |                                 |       |                    |        |        |        |        |        |   |
| 2-en-   |                                 |       |                    |        |        |        |        |        |   |
| 1-      |                                 |       |                    |        |        |        |        |        |   |
| one[5]  |                                 |       |                    |        |        |        |        |        |   |

---

## Experimental Protocols

A general experimental protocol for the X-ray crystallographic analysis of small molecules, such as the derivatives discussed, is outlined below. This protocol is a synthesis of standard practices and those mentioned in the cited literature.

1. Synthesis and Crystallization: The initial step involves the synthesis of the target compound. For the derivatives listed, various synthetic methodologies were employed. For instance, 1-(4-bromophenyl)but-3-yn-1-one was purified by column chromatography and crystals were grown by slow evaporation from an ethanol solution[1]. Similarly, 2-(4-bromophenyl)-4-methyl-6-oxo-1-

phenyl-1,6-dihydropyridine-3-carbonitrile was recrystallized from an ethanol/water solution[4]. The key to successful X-ray analysis is obtaining high-quality, single crystals.

2. Data Collection: A suitable single crystal is mounted on a diffractometer. Data collection is typically performed at a controlled temperature, often low temperatures (e.g., 170 K) to minimize thermal vibrations. The crystal is irradiated with monochromatic X-rays (e.g., Mo K $\alpha$  radiation,  $\lambda = 0.71073 \text{ \AA}$ )[1]. A series of diffraction patterns are collected as the crystal is rotated.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares on  $F^2$ . In this process, the atomic coordinates and displacement parameters are adjusted to best fit the experimental data. Hydrogen atoms are often located in the difference Fourier map and refined isotropically[1].

## Visualizations

The following diagrams illustrate the relationships between the compounds and the general experimental workflow.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abis-files.hacettepe.edu.tr [abis-files.hacettepe.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihdropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [X-ray crystallographic analysis of 4-(4-Bromophenyl)-2-methyl-1-butene derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b144967#x-ray-crystallographic-analysis-of-4-4-bromophenyl-2-methyl-1-butene-derivatives]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)